4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-component reactions, employing various substrates like aldehydes, malononitrile, and different amines in the presence of catalysts such as triethylamine. These reactions typically occur in water or organic solvents, showcasing the adaptability of pyrimidine synthesis under diverse conditions. For instance, the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide demonstrates the versatility of pyrimidine chemistry, utilizing water as a solvent for a three-component reaction (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by intricate hydrogen bonding patterns and molecular conformations, as revealed through X-ray diffraction and computational studies. The arrangement of molecules in the crystal lattice often forms dimers, chains, and sheets through N-H...O, N-H...N, and C-H...O hydrogen bonds, contributing to the stability and unique properties of these compounds. Notably, the structure of 2-[6-amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl]acetonitrile exemplifies the diverse hydrogen-bonded assemblies possible within pyrimidine chemistry (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including cyclizations, formylations, and Schiff base formations, leading to a wide range of heterocyclic compounds with potential biological activities. These reactions are pivotal for constructing nitrogen-containing heterocycles, which are central to many bioactive molecules. For example, the conversion of N-pyrimidinylacetamide derivatives into β-chloroenaldehyde derivatives underscores the chemical versatility of pyrimidine compounds (Farouk et al., 2021).
Scientific Research Applications
Crystal Structures and Pharmaceutical Applications
Muresan-Pop et al. (2021) conducted a study on the solvates and salts of a compound related to 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile, known as etravirine, an anti-HIV drug. They investigated new solvates with different solvents and a stable oxalate salt of etravirine. The study provided insights into the crystal structures, intermolecular interactions, and thermal properties of these solvates and salts, offering valuable information for the pharmaceutical application of etravirine (Muresan-Pop et al., 2021).
Safety And Hazards
Future Directions
4-APM has potential applications in scientific research due to its biochemical and physiological effects1. It could be of interest in the study of HIV treatment given its relation to Etravirine, a known HIV reverse transcriptase inhibitor34. Further research could explore these potential applications and investigate the compound’s properties in more detail.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
properties
IUPAC Name |
4-[6-amino-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-12-7-15(11-22)8-13(2)19(12)27-18-9-17(23)25-20(26-18)24-16-5-3-14(10-21)4-6-16/h3-9H,1-2H3,(H3,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELKPCHCXREHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C#N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333145 | |
Record name | GE-0012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile | |
CAS RN |
939431-68-2 | |
Record name | 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939431-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((6-Amino-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939431682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GE-0012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((6-AMINO-2-((4-CYANOPHENYL)AMINO)-4-PYRIMIDINYL)OXY)-3,5-DIMETHYLBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6ZC3L4U55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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